ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL
Overview
Description
ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The compound is characterized by the presence of an ethyl ester group, an aminophenyl group, and a fluorobenzoate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL typically involves a multi-step process. One common method includes the esterification of 4-(4-aminophenyl)-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include the use of advanced purification techniques such as chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 4-(4-AMINOPHENYL)-2-FLUOROBENZOATE, HCL can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the fluorine atom, resulting in different chemical reactivity.
Methyl 4-(4-aminophenyl)-2-fluorobenzoate: Contains a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-(4-Aminophenyl)-2-fluorobenzoic acid: The carboxylic acid form, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)-2-fluorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2.ClH/c1-2-19-15(18)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10;/h3-9H,2,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFBJTUJILDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-93-3 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-3-fluoro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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